N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound that features a unique structure combining an oxazolo-pyridine moiety with a phenylcyclopentanecarboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolo-Pyridine Moiety: This step involves the condensation of 2-amino-5-bromopyridin-3-ol with an aldehyde in the presence of a catalyst such as iodine and potassium carbonate in anhydrous DMF.
Cyclization: The intermediate formed is then cyclized using trimethoxybenzohydrazide to yield the oxazolo-pyridine core.
Coupling Reaction: The final step involves coupling the oxazolo-pyridine core with a phenylcyclopentanecarboxamide derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and cyclopentane rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against breast, lung, colon, and ovarian cancer cell lines.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide . This inhibition can lead to increased levels of anandamide, which has various physiological effects, including pain relief and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: Another compound with an oxazolo-pyridine core, known for its FAAH inhibitory activity.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds also feature the oxazolo-pyridine moiety and have been studied for their anticancer properties.
Uniqueness
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit FAAH and its anticancer properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c28-23(24(13-4-5-14-24)18-9-2-1-3-10-18)26-19-11-6-8-17(16-19)22-27-21-20(29-22)12-7-15-25-21/h1-3,6-12,15-16H,4-5,13-14H2,(H,26,28) |
InChI Key |
QCWNJUBZCGBIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |
Origin of Product |
United States |
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